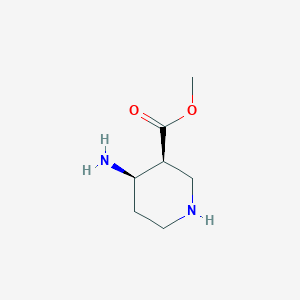
Methyl (3S,4R)-4-aminopiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S,4R)-4-aminopiperidine-3-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4R)-4-aminopiperidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Chiral Resolution: Enantioselective synthesis or chiral resolution techniques are employed to obtain the desired stereochemistry.
Functional Group Transformation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing flow microreactor systems to enhance efficiency and sustainability.
Catalysis: Employing catalytic processes to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4R)-4-aminopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl (3S,4R)-4-aminopiperidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored as a building block in the development of pharmaceuticals targeting various diseases.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Methyl (3S,4R)-4-aminopiperidine-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to its biological activities, such as antimicrobial or antiviral pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R,4S)-4-aminopiperidine-3-carboxylate: A stereoisomer with different biological activities.
Piperidine Derivatives: Compounds with similar piperidine core structures but varying functional groups.
Uniqueness
Methyl (3S,4R)-4-aminopiperidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological activities and synthetic utility compared to its stereoisomers and other piperidine derivatives .
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl (3S,4R)-4-aminopiperidine-3-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)5-4-9-3-2-6(5)8/h5-6,9H,2-4,8H2,1H3/t5-,6+/m0/s1 |
InChI Key |
URYGCNLIJAPLFC-NTSWFWBYSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CNCC[C@H]1N |
Canonical SMILES |
COC(=O)C1CNCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)







![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
